molecular formula C23H17ClN2O3 B14105656 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B14105656
M. Wt: 404.8 g/mol
InChI Key: HIEFNPLPPAZXGC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromeno-oxazinone core, a chlorophenyl group, and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Oxazinone Ring: The oxazinone ring can be introduced through a condensation reaction between the chromeno core and an appropriate amine or amide derivative.

    Substitution with Chlorophenyl and Pyridinylmethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chromeno-oxazinone core, which imparts distinct chemical reactivity and potential biological activities. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C23H17ClN2O3/c24-17-3-1-16(2-4-17)20-13-28-23-18(22(20)27)5-6-21-19(23)12-26(14-29-21)11-15-7-9-25-10-8-15/h1-10,13H,11-12,14H2

InChI Key

HIEFNPLPPAZXGC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=NC=C5

Origin of Product

United States

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